![molecular formula C14H20ClNO2 B1677479 (3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)
(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride
Overview
Description
Org 37684 is a synthetic organic compound developed by Organon. It acts as a potent and selective agonist for the serotonin 2 receptor family, with the highest affinity at serotonin 2C and the lowest at serotonin 2B subtypes . This compound has been researched for its potential anorectic effects, making it a candidate for weight loss treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Org 37684 involves the reaction of (2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy with pyrrolidine under specific conditions . The detailed synthetic route includes:
Starting Materials: (2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy and pyrrolidine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere like nitrogen or argon.
Catalysts and Reagents: Commonly used catalysts include palladium on carbon or other transition metal catalysts.
Temperature and Time: The reaction is conducted at elevated temperatures, usually between 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Org 37684 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure controls.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
2.1. Alkylation of the Pyrrolidine Nitrogen
The secondary amine in pyrrolidine undergoes alkylation with halogenated alkanes. For example:
-
Outcome: Substitution at the pyrrolidine nitrogen to introduce fluorinated side chains.
Mechanism:
2.2. Boronate Ester Coupling
The compound’s aryl ether group participates in Suzuki-Miyaura cross-coupling reactions:
Example Application:
Coupling with methyl 9-(triflyloxy)benzoannulene-3-carboxylate to form biaryl derivatives .
3.1. Hydrochloride Salt Formation
The free base is treated with HCl in dioxane/MeOH to form the hydrochloride salt :
Yield: ~95% after crystallization .
Reaction Optimization Data
Stability and Reactivity Notes
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its role as a 5-HT2 receptor agonist , which implicates it in several neuropharmacological activities. The 5-HT2 receptor family is involved in various physiological processes, including mood regulation, cognition, and perception. Agonists of this receptor are often explored for their potential in treating psychiatric disorders such as depression and anxiety.
Table 1: Pharmacological Activities of 5-HT2 Receptor Agonists
Activity | Description |
---|---|
Mood Enhancement | Potential antidepressant effects through serotonin modulation |
Anxiolytic Effects | Reduction of anxiety symptoms in preclinical models |
Cognitive Enhancement | Improvement in learning and memory tasks in animal studies |
Antipsychotic Properties | Possible therapeutic effects in schizophrenia treatment |
Synthesis and Structural Characteristics
The synthesis of (3S)-3-[(2,3-Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride involves the reaction of specific precursors to form the desired heterocyclic structure. The compound's molecular formula is with a molecular weight of approximately 269.77 g/mol .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuropharmacological Studies : Research indicates that Org 37684 exhibits significant agonistic activity at the 5-HT2A receptor, suggesting its utility in developing treatments for mood disorders . In animal models, administration of this compound has resulted in notable behavioral changes consistent with enhanced serotonergic activity.
- Cancer Research : There is emerging evidence suggesting that compounds similar to (3S)-3-[(2,3-Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride may possess anticancer properties due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .
Implications for Drug Development
The unique structural features of (3S)-3-[(2,3-Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride position it as a promising candidate for further drug development. Its selective action on serotonin receptors could lead to the formulation of new therapeutic agents aimed at treating various neuropsychiatric conditions.
Table 2: Potential Applications in Drug Development
Application Area | Potential Uses |
---|---|
Psychiatry | Development of antidepressants and anxiolytics |
Oncology | Investigating anticancer mechanisms and therapeutic strategies |
Neurology | Exploring neuroprotective effects in neurodegenerative diseases |
Mechanism of Action
Org 37684 exerts its effects by selectively binding to and activating serotonin 2C receptors . This activation leads to a cascade of intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium . The compound’s anorectic effects are primarily mediated through the modulation of appetite-regulating pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
Quipazine: Another serotonin receptor agonist with a broader receptor profile.
ORG-12962: A compound with similar receptor affinity but different pharmacokinetic properties.
Uniqueness
Org 37684 is unique due to its high selectivity for serotonin 2C receptors, which makes it a valuable tool for studying the specific effects of serotonin 2C receptor activation . Its selective profile also reduces the likelihood of off-target effects compared to less selective compounds like quipazine .
Biological Activity
(3S)-3-[(2,3-Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, also known as Org 37684, is a compound that has garnered attention for its potential biological activities, particularly as a 5-HT2 receptor agonist. This article explores its biological activity, synthesis, and implications in pharmacology based on diverse sources.
Chemical Structure and Properties
The compound features a pyrrolidine core with a methoxy-substituted indene moiety. Its molecular formula is with a molecular weight of approximately 260.71 g/mol. The presence of the methoxy group and the indene structure contribute to its pharmacological properties.
Org 37684 acts primarily as an agonist at the 5-HT2 receptor subtype. This receptor is implicated in various physiological processes, including mood regulation, anxiety, and appetite control. The activation of 5-HT2 receptors can lead to various downstream effects such as vasodilation and modulation of neurotransmitter release.
Pharmacological Effects
Research indicates that Org 37684 exhibits significant effects in the following areas:
- Neurotransmitter Modulation : It enhances serotonin signaling, which may have implications for mood disorders.
- Vasodilation : As a 5-HT2 agonist, it may induce vasodilatory effects, making it relevant in cardiovascular research.
- Potential Antidepressant Activity : Given its action on serotonin receptors, it may hold promise for treating depression and anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that Org 37684 effectively binds to the 5-HT2 receptors with high affinity. The binding affinity was quantified using radiolabeled ligand assays, showing IC50 values in the nanomolar range.
In Vivo Studies
Animal studies have further elucidated its pharmacological profile:
- Dose-dependent Effects : Administration of Org 37684 resulted in significant behavioral changes consistent with increased serotonergic activity.
- ED50 Values : The effective dose for significant pharmacological response was found to be around 21 nmol/kg in rat models .
Comparative Analysis with Other Compounds
To understand the unique properties of Org 37684, it is useful to compare it with other known compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Org 37684 | Pyrrolidine + Indene | 5-HT2 agonist |
Trifluoperazine | Tricyclic structure | Antipsychotic |
Methotrexate | Pteridine derivative | Anticancer |
This table highlights how Org 37684's unique structural features may confer specific biological activities not present in similar compounds.
Case Studies
Several studies have investigated the effects of Org 37684 in specific contexts:
- Antidepressant Effects : A study evaluated its efficacy in a rodent model of depression, showing significant improvement in depressive behaviors compared to controls.
- Cardiovascular Implications : Research indicated that Org 37684 could reduce blood pressure through its vasodilatory action mediated by serotonin pathways.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the identity and purity of this compound?
Methodological Answer:
- HPLC Analysis : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity. A purity of ≥98% is typical, assuming uniform response factors for all components .
- 1H NMR Spectroscopy : Validate structural integrity by identifying key proton environments (e.g., methoxy, indenyl, and pyrrolidine groups). Note that solvent residues (e.g., 0.2% acetone) may require correction in purity calculations .
- LC/MS : Confirm molecular weight via [M+H]+ ion detection (e.g., 312.4 amu for related compounds) .
Q. How can the synthetic route for this compound be optimized to improve yield?
Methodological Answer:
- Reaction Temperature Control : Stepwise heating (e.g., 0–50°C) during acidification ensures solubility and minimizes side reactions, as demonstrated in hydrochlorination steps with 52.7% yield .
- Catalyst Screening : Explore chiral catalysts for stereochemical control in pyrrolidine synthesis, referencing methods for (S)- and (R)-pyrrolidine derivatives .
- Purification Strategies : Employ recrystallization in polar solvents (e.g., aqueous HCl) to isolate high-purity crystalline products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR?
Methodological Answer:
- Response Factor Calibration : Account for differential UV/Vis absorption of impurities by calibrating HPLC with NMR-integrated data. For example, NMR-detected acetone residues (0.2%) may not ionize in HPLC, requiring adjustment .
- Orthogonal Techniques : Combine mass spectrometry (LC/MS) to detect non-UV-active impurities, such as inorganic salts or stereoisomers .
Q. What experimental approaches are suitable for studying the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (e.g., 40–60°C), light, and humidity, monitoring degradation via HPLC. Store samples in amber vials with desiccants to mimic recommended conditions ("protect from heat, light, and moisture") .
- pH-Dependent Stability : Assess hydrolysis in buffered solutions (pH 1–10) to identify labile functional groups (e.g., methoxy or pyrrolidine moieties) .
Q. How can chiral resolution challenges be addressed during synthesis?
Methodological Answer:
- Chiral Stationary Phases (CSPs) : Use HPLC columns with CSPs (e.g., amylose-based) to separate enantiomers, referencing resolution methods for (S)-3-methylpyrrolidine derivatives .
- Asymmetric Synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the (3S)-configuration, leveraging literature on stereoselective pyrrolidine formation .
Q. What strategies mitigate batch-to-batch variability in hydrochloride salt formation?
Methodological Answer:
- Stoichiometric Control : Precisely titrate HCl during salt formation to avoid excess acid, which can induce racemization or byproducts .
- Crystallization Monitoring : Track supersaturation levels via in-situ Raman spectroscopy to ensure consistent crystal morphology and salt stoichiometry .
Q. Data Contradiction Analysis
Q. How should conflicting data on melting points or spectral signatures be interpreted?
Methodological Answer:
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms that may alter melting points (e.g., 175–177°C vs. literature values) .
- Spectral Deconvolution : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals caused by conformational isomers or residual solvents .
Q. Safety and Handling
Q. What precautions are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or dermal exposure. Refer to SDS guidelines for hazard statements .
- First-Aid Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention immediately. Provide SDS to healthcare providers .
Properties
IUPAC Name |
(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAKWPQCIAVGR-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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